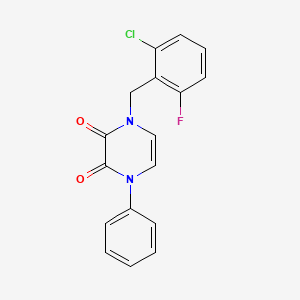

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

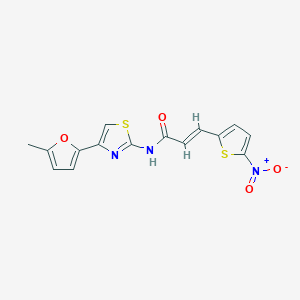

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione, also known as CFPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CFPPD is a pyrazine derivative that exhibits interesting biological properties, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Metabolic Profile Study

A study focused on the metabolic profile of a related compound, PT-31, which is a synthetic α2-adrenergic agonist potentially used as an adjuvant drug to treat chronic pain. This research highlights the significance of understanding the metabolism of such compounds to estimate their impact on efficacy, safety, and elimination. The study discovered multiple metabolites, providing valuable insights for pharmacokinetics studies (Cardoso et al., 2019).

Chemical Synthesis and Reactions

The reactivity and synthesis of chloropyrazines, which are structurally related to the target compound, were explored. This includes nucleophilic substitution reactions, revealing insights into the chemical behavior and potential synthetic pathways that could be applicable to 1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione derivatives (Cheeseman & Godwin, 1971).

Intermolecular Interactions

Research into 1,2,4-triazole derivatives, which share similarities in heterocyclic chemistry with the compound of interest, provided insights into the types of intermolecular interactions that can be expected. These interactions include hydrogen bonding and lp⋯π interactions, essential for understanding the compound's potential biological activity and crystalline properties (Shukla et al., 2014).

Radiolabeling for Biological Studies

The synthesis of radiolabeled compounds for biological studies, such as the potent nonpeptide CCR1 antagonist [18F]4, demonstrates the application of related chemistry in developing diagnostic and therapeutic agents. This research outlines a module-assisted synthesis, contributing to the field of medicinal chemistry and drug development (Mäding et al., 2006).

Electron Delocalization in N-Heterocyclic Carbene Precursors

Investigations into the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons offer a theoretical foundation for understanding electron delocalization in such compounds. This study is crucial for designing new materials and pharmaceuticals with enhanced properties (Hobbs et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of F3407-2294 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

F3407-2294 is a highly selective, orally bioavailable small molecule CDK2 inhibitor . It interacts with CDK2, leading to the downregulation of cyclin E and the suppression of activating phosphorylation of CDK2 on Thr160 . This interaction inhibits the activity of CDK2, thereby disrupting the cell cycle and potentially leading to the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by F3407-2294 is the cell cycle . By inhibiting CDK2, F3407-2294 disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells that rely heavily on CDK2 for proliferation .

Pharmacokinetics

This suggests that F3407-2294 can be absorbed through the gastrointestinal tract and distributed throughout the body to reach its target sites .

Result of Action

The molecular and cellular effects of F3407-2294’s action primarily involve the disruption of the cell cycle . By inhibiting CDK2, F3407-2294 prevents the normal progression of the cell cycle, which can lead to cell cycle arrest and potentially induce apoptosis . This effect is particularly significant in cancer cells, which often rely on CDK2 for rapid proliferation .

Action Environment

The action, efficacy, and stability of F3407-2294 can be influenced by various environmental factors While specific details are not available for F3407-2294, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action For instance, the presence of certain enzymes could potentially metabolize F3407-2294, altering its structure and potentially affecting its ability to inhibit CDK2

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-14-7-4-8-15(19)13(14)11-20-9-10-21(17(23)16(20)22)12-5-2-1-3-6-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVDXOMUDOSHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate](/img/structure/B2813990.png)

![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2813994.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2813996.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2814002.png)